molecular formula C14H14N4O5 B452719 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid

3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid

Cat. No.: B452719
M. Wt: 318.28g/mol
InChI Key: JBVAWCLRFJKULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, linked to a benzoic acid moiety through a carbonyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-dimethyl-1H-pyrazole to introduce the nitro group. This is followed by the acylation of the pyrazole ring with 4-methylbenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid is unique due to the presence of both nitro and dimethyl groups on the pyrazole ring, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28g/mol

IUPAC Name

3-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylbenzoic acid

InChI

InChI=1S/C14H14N4O5/c1-7-4-5-9(14(20)21)6-10(7)15-13(19)12-11(18(22)23)8(2)16-17(12)3/h4-6H,1-3H3,(H,15,19)(H,20,21)

InChI Key

JBVAWCLRFJKULO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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